2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride
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Overview
Description
2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C5H7N3O3. It is also known by its synonym, α-Hydroxy-1H-1,2,4-triazole-1-propanoic acid. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid can be achieved through the reaction of gluconic acid with nitric acid . This reaction involves specific conditions that ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the reaction’s outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while substitution reactions can introduce new functional groups .
Scientific Research Applications
2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a chemical intermediate in the synthesis of organic solvents and corrosion inhibitors.
Biology: The compound’s unique structure makes it valuable for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as a reference material for analytical methods.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
- 2-(1H-1,2,4-Triazole-1-yl)acetic acid
- β-(1,2,4-Triazol-3-yl)-DL-alanine
Comparison: Compared to similar compounds, 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its hydroxyl and triazole groups make it particularly versatile for various applications, distinguishing it from other triazole derivatives .
Properties
IUPAC Name |
2-hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3.ClH/c9-4(5(10)11)1-8-3-6-2-7-8;/h2-4,9H,1H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMTUAHWAQUVTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(C(=O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126162-19-2 |
Source
|
Record name | 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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